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Compound of Interest

Compound Name: Silane, methoxydimethylphenyl-

Cat. No.: B7907832 Get Quote

Introduction: The Strategic Role of
Methoxydimethylphenylsilane in Modern Synthesis
Methoxydimethylphenylsilane [(CH₃O)Si(CH₃)₂C₆H₅] is a pivotal intermediate in organosilicon

chemistry, offering a versatile platform for the construction of complex molecular architectures.

Its unique reactivity profile, characterized by a hydrolyzable methoxy group and a stable phenyl

substituent on the silicon atom, makes it an invaluable tool for researchers, particularly in the

fields of materials science, drug development, and synthetic organic chemistry. This guide

provides an in-depth exploration of the applications of methoxydimethylphenylsilane, complete

with detailed protocols and mechanistic insights to empower researchers in leveraging its full

synthetic potential.

Physicochemical Properties and Safety
Considerations
A thorough understanding of the physical and chemical properties of

methoxydimethylphenylsilane is paramount for its safe and effective handling in the laboratory.
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Property Value

Molecular Formula C₉H₁₄OSi

Molecular Weight 166.29 g/mol

Boiling Point 95°C / 17 mmHg

CAS Number 17881-88-8

Safety and Handling: Methoxydimethylphenylsilane is a flammable liquid and vapor that causes

skin and serious eye irritation.[1][2][3] It is crucial to handle this reagent in a well-ventilated

fume hood, wearing appropriate personal protective equipment (PPE), including safety

goggles, flame-resistant laboratory coat, and chemically resistant gloves.[1][2] All ignition

sources must be eliminated from the work area.[4] In case of contact, immediately flush the

affected area with copious amounts of water.[2]

Core Applications and Synthetic Protocols
Methoxydimethylphenylsilane serves as a versatile precursor for a range of valuable

transformations. The following sections detail its primary applications with step-by-step

protocols.

Synthesis of Methoxydimethylphenylsilane
The most common and straightforward synthesis of methoxydimethylphenylsilane involves the

reaction of chlorodimethylphenylsilane with methanol. The presence of a mild base is often

employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Protocol 1: Synthesis of Methoxydimethylphenylsilane from Chlorodimethylphenylsilane

Objective: To synthesize methoxydimethylphenylsilane via the methanolysis of

chlorodimethylphenylsilane.

Materials:

Chlorodimethylphenylsilane

Anhydrous Methanol
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Anhydrous Triethylamine (or Pyridine)

Anhydrous Diethyl Ether (or Dichloromethane)

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Round-bottom flask with a magnetic stir bar

Dropping funnel

Condenser

Distillation apparatus

Procedure:

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic

stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or

argon).

Reagent Addition: Charge the flask with chlorodimethylphenylsilane (1.0 equiv) and

anhydrous diethyl ether.

In the dropping funnel, prepare a solution of anhydrous methanol (1.1 equiv) and anhydrous

triethylamine (1.1 equiv) in anhydrous diethyl ether.

Reaction: Cool the flask containing the chlorosilane to 0 °C using an ice bath. Add the

methanol/triethylamine solution dropwise from the dropping funnel over 30 minutes with

vigorous stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours. The formation of triethylammonium chloride precipitate will be

observed.

Work-up: Filter the reaction mixture to remove the precipitate. Wash the precipitate with a

small amount of anhydrous diethyl ether.
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Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic

layer sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Purification: Purify the crude product by fractional distillation under reduced pressure to yield

pure methoxydimethylphenylsilane.

Causality: The use of a non-protic solvent like diethyl ether is crucial to prevent unwanted

hydrolysis of the starting material and product. Triethylamine acts as a scavenger for the HCl

generated, preventing potential side reactions and driving the equilibrium towards the product.

Diagram 1: Synthesis of Methoxydimethylphenylsilane
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+ Methanol, Base
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Caption: Synthesis of methoxydimethylphenylsilane from its chlorosilane precursor.

Precursor to Dimethylphenylsilanol and Disiloxanes
The methoxy group of methoxydimethylphenylsilane is readily hydrolyzed under acidic or basic

conditions to yield the corresponding silanol, dimethylphenylsilanol. This silanol is a key

intermediate that can subsequently undergo condensation to form

diphenyltetramethyldisiloxane.

Protocol 2: Synthesis of Dimethylphenylsilanol
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Objective: To prepare dimethylphenylsilanol via the hydrolysis of methoxydimethylphenylsilane.

Materials:

Methoxydimethylphenylsilane

Tetrahydrofuran (THF)

Dilute Hydrochloric Acid (e.g., 1 M HCl)

Saturated Sodium Bicarbonate Solution

Brine

Anhydrous Sodium Sulfate

Round-bottom flask with a magnetic stir bar

Procedure:

Reaction Setup: In a round-bottom flask, dissolve methoxydimethylphenylsilane (1.0 equiv)

in THF.

Hydrolysis: Add dilute hydrochloric acid (2.0 equiv) to the solution and stir vigorously at room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, neutralize the excess acid by carefully adding

saturated sodium bicarbonate solution until effervescence ceases.

Transfer the mixture to a separatory funnel and extract with diethyl ether.

Wash the combined organic extracts with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure to obtain crude dimethylphenylsilanol.

Purification: The product can be purified by recrystallization or column chromatography.
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Mechanistic Insight: The acid-catalyzed hydrolysis proceeds via protonation of the methoxy

oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by

water.

Diagram 2: Hydrolysis and Condensation Pathway
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Caption: Hydrolysis of methoxydimethylphenylsilane to silanol and subsequent condensation.

Role in Hiyama Cross-Coupling Reactions
Methoxydimethylphenylsilane can serve as a nucleophilic partner in palladium-catalyzed

Hiyama cross-coupling reactions to form carbon-carbon bonds.[5] The reaction is typically

activated by a fluoride source, which generates a hypervalent silicate species, facilitating

transmetalation to the palladium center.

Protocol 3: Hiyama Cross-Coupling of an Aryl Halide

Objective: To perform a palladium-catalyzed Hiyama cross-coupling reaction between an aryl

halide and methoxydimethylphenylsilane.

Materials:

Aryl halide (e.g., 4-bromoanisole)
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Methoxydimethylphenylsilane

Palladium(II) Acetate [Pd(OAc)₂]

Tetrabutylammonium Fluoride (TBAF), 1M solution in THF

Anhydrous Toluene (or Dioxane)

Schlenk tube or similar reaction vessel

Magnetic stir bar

Procedure:

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0

equiv), palladium(II) acetate (0.02-0.05 equiv), and a magnetic stir bar.

Reagent Addition: Add anhydrous toluene, followed by methoxydimethylphenylsilane (1.5-2.0

equiv).

Add the TBAF solution (2.0 equiv) dropwise to the stirred mixture.

Reaction: Seal the tube and heat the reaction mixture at 80-100 °C. Monitor the reaction's

progress by TLC or GC-MS.

Work-up: After completion, cool the reaction to room temperature and dilute with diethyl

ether.

Wash the organic mixture with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate in vacuo.

Purification: Purify the residue by flash column chromatography on silica gel to afford the

biaryl product.

Mechanistic Rationale: The fluoride ion is a crucial activator, forming a pentacoordinate silicate

intermediate that is sufficiently nucleophilic to undergo transmetalation with the Pd(II)-aryl
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complex formed after oxidative addition.

Diagram 3: Catalytic Cycle of the Hiyama Cross-Coupling Reaction
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Caption: The catalytic cycle for the Hiyama cross-coupling reaction.

Protecting Group for Alcohols
The dimethylphenylsilyl group can be installed on an alcohol using

methoxydimethylphenylsilane, although the corresponding chlorosilane is more commonly

used for this purpose due to its higher reactivity. The resulting silyl ether protects the alcohol

from a variety of reaction conditions, particularly those involving strong bases or nucleophiles.

Protocol 4: Protection of a Primary Alcohol

Objective: To protect a primary alcohol as its dimethylphenylsilyl ether.

Materials:
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Primary alcohol

Methoxydimethylphenylsilane

A strong, non-nucleophilic base (e.g., Sodium Hydride or Potassium Hydride)

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Saturated Ammonium Chloride Solution

Anhydrous Sodium Sulfate

Round-bottom flask with a magnetic stir bar

Procedure:

Reaction Setup: In a dry, inert atmosphere flask, suspend the strong base (e.g., NaH, 1.2

equiv) in anhydrous THF.

Alkoxide Formation: Cool the suspension to 0 °C and add a solution of the primary alcohol

(1.0 equiv) in anhydrous THF dropwise. Stir until hydrogen evolution ceases.

Silylation: Add methoxydimethylphenylsilane (1.2 equiv) to the reaction mixture and allow it

to warm to room temperature. Stir until the reaction is complete (monitor by TLC).

Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride

solution.

Extract the product with diethyl ether.

Wash the combined organic layers with water and brine.

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: Purify the silyl ether by flash column chromatography.
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Deprotection: The dimethylphenylsilyl group can be cleaved using a fluoride source such as

tetrabutylammonium fluoride (TBAF) in THF.

Causality of Protection/Deprotection: The silicon-oxygen bond is stable to many reagents but is

selectively cleaved by the fluoride ion due to the very high strength of the silicon-fluoride bond.

Conclusion and Future Outlook
Methoxydimethylphenylsilane is a versatile and valuable intermediate in the toolkit of the

modern synthetic chemist. Its ability to serve as a precursor for silanols, a partner in cross-

coupling reactions, and a component of protecting group strategies underscores its

significance. The protocols detailed in this guide are designed to be a practical resource for

researchers, enabling them to confidently employ this reagent in their synthetic endeavors. As

the demand for more efficient and selective synthetic methodologies continues to grow, the

applications of strategically designed organosilicon compounds like

methoxydimethylphenylsilane are poised to expand even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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